Amine Handle Enables PROTAC Conjugation
Ipatasertib-NH2 dihydrochloride contains a primary amine (-NH2) functional group absent in the parent compound ipatasertib. This amine serves as the sole conjugation point for linker attachment in PROTAC synthesis via amide bond formation with carboxylate-terminated linkers . The parent compound ipatasertib (GDC-0068) lacks any reactive handle suitable for direct conjugation; modification would require de novo synthesis of an entirely new functionalized scaffold [1].
| Evidence Dimension | Reactive functional group for PROTAC conjugation |
|---|---|
| Target Compound Data | Primary amine (-NH2) present at the piperidine nitrogen position; dihydrochloride salt form (CAS: 1001264-73-8) |
| Comparator Or Baseline | Parent ipatasertib (GDC-0068; CAS: 1001264-89-6): No reactive amine; free base or alternative salt forms lacking -NH2 handle |
| Quantified Difference | Qualitative binary difference: conjugation-capable vs. conjugation-incapable without de novo synthesis |
| Conditions | Chemical structure comparison; PROTAC conjugation requires nucleophilic amine for amide bond formation with electrophilic linker species |
Why This Matters
Without the -NH2 handle, the parent inhibitor cannot be directly incorporated into PROTAC constructs, necessitating custom synthesis of a functionalized analog—a process that introduces additional cost, time, and synthetic complexity.
- [1] You I, Erickson EC, Donovan KA, et al. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling. Cell Chem Biol. 2020;27(1):66-73.e7. View Source
